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Compound of Interest

Compound Name: APG-2449

Cat. No.: B10860358

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of APG-2449's performance against other tyrosine kinase inhibitors
(TKIs) in resistant cancer models, supported by experimental data.

APG-2449 is an investigational, orally active, multi-targeted tyrosine kinase inhibitor that
uniquely targets Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS
proto-oncogene 1 (ROS1).[1][2] This triple-kinase inhibitor has demonstrated significant anti-
tumor activity in preclinical and clinical settings, particularly in non-small cell lung cancer
(NSCLC) models that have developed resistance to second-generation ALK inhibitors.[1][3]
More than half of patients treated with second-generation ALK TKIs eventually develop
resistance, creating a critical unmet medical need.[4] APG-2449's mechanism of action,
particularly its FAK inhibition, presents a novel approach to overcoming this resistance.

Comparative Efficacy in TKI-Resistant NSCLC

Clinical trial data from the Phase 1 study (NCT03917043) highlights the potential of APG-2449
in patients with TKI-resistant NSCLC. The recommended Phase 2 dose (RP2D) has been
established at 1,200 mg once daily.

Clinical Efficacy in Second-Generation ALK TKI-
Resistant NSCLC
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Efficacy Endpoint APG-2449 (at RP2D)

45.5% (10 out of 22 patients achieved a partial

Overall Response Rate (ORR)
response)

Median Progression-Free Survival (mPFS) 13.6 months

75.0% (9 out of 12 patients with brain

Intracranial Overall Response Rate (ORR) metastases achieved an intracranial partial

response)

Data from patients with NSCLC resistant to second-generation ALK inhibitors without

targetable bypass gene mutations.

Preclinical Efficacy in ALK-Mutant Models

Preclinical studies in xenograft models with specific ALK resistance mutations further

underscore the potency of APG-2449 compared to other ALK inhibitors.

Antitumor Activity (Tumor

Xenograft Model Treatment o
Growth Inhibition T/C %)
ALKG1202R-mutant tumors APG-2449 44.54%
Crizotinib 84.3%
Alectinib 130%
Ceritinib 76.7%
Ensartinib 97.9%
Lorlatinib (3rd Gen) 0.8%
Crizotinib-resistant LU-01- 100% mCR (sustained to Day
0582R tumors APG-2449 66)
Ceritinib 75% mCR (relapse on Day 59)
Ensartinib 80% mMCR (relapse on Day 59)
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b10860358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

MCR: major complete response. Data from a study by Fang et al., 2022.

Mechanism of Action: Overcoming Resistance
Through FAK Inhibition

Acquired resistance to ALK inhibitors is often associated with the activation of bypass signaling
pathways. The FAK signaling pathway has been identified as a key mechanism in ALK
inhibitor-induced early adaptive tolerance in ALK-positive NSCLC. APG-2449's ability to inhibit
FAK, in addition to ALK and ROS1, allows it to counteract this resistance mechanism.
Mechanistically, APG-2449 effectively inhibits the phosphorylation of ALK, ROS1, and FAK, as
well as their downstream signaling components. Biomarker analysis from clinical trials suggests
that higher baseline levels of phosphorylated FAK (pFAK) in tumor tissues may correlate with
better clinical responses to APG-2449.
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Caption: APG-2449 inhibits ALK, ROS1, and FAK signaling pathways.
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Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Kinase Activity Assays

KINOMEscan® and LANCE TR-FRET: These methods were utilized to characterize the
targets and selectivity of APG-2449. The KINOMEscan® platform profiles the binding of the
compound against a large panel of kinases. LANCE TR-FRET (Time-Resolved Fluorescence
Resonance Energy Transfer) assays are used to quantify the phosphorylation of specific
substrates by the target kinases.

Cell Viability Assays

Water-Soluble Tetrazolium Salt (WST-8) Viability Assay: This colorimetric assay was
employed to evaluate the antiproliferative activity of APG-2449 in various cell lines. Cells are
seeded in microplates and treated with different concentrations of the drug. The amount of
formazan dye produced, which is proportional to the number of living cells, is then measured.

In Vivo Tumor Xenograft Studies

Animal Models: BALB/c nude mice or SCID mice were used for the xenograft studies.

Tumor Implantation: Human cancer cell lines (e.g., Ba/F3 cells carrying ALK or ROS1
mutations) or patient-derived xenograft (PDX) models were subcutaneously implanted into
the mice.

Drug Administration: Once the tumors reached a certain volume, mice were randomized into
treatment and control groups. APG-2449 and other TKIs were administered orally, typically
once daily.

Efficacy Evaluation: Tumor volume was measured regularly to assess the antitumor activity.
The primary efficacy endpoint was often the tumor growth inhibition (T/C %), calculated as
the ratio of the mean tumor volume of the treated group to the mean tumor volume of the
control group.

Pharmacodynamic Analyses
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+ Western Blot: This technique was used to analyze the phosphorylation status of ALK, ROS1,

FAK, and their downstream signaling proteins in treated cells and tumor tissues to confirm
target engagement and mechanism of action.

¢ Immunohistochemistry (IHC): IHC was used to assess the protein levels of phosphorylated
FAK (pFAK) in tumor tissue samples from patients.

Preclinical to Clinical Validation Workflow for APG-2449
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Caption: Workflow for validating APG-2449's efficacy.
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Conclusion

APG-2449 demonstrates a favorable safety profile and promising antitumor efficacy in both
TKI-naive and, notably, in second-generation ALK TKI-resistant NSCLC. Its unique ability to
inhibit FAK signaling provides a rational approach to overcoming a key mechanism of acquired
resistance. The strong preclinical data, coupled with encouraging clinical results, positions
APG-2449 as a significant development for patients who have exhausted other TKI options.
Ongoing Phase lll trials will further elucidate its role in the treatment landscape for ALK-positive
NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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